(5R)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrochloride (5R)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrochloride
Brand Name: Vulcanchem
CAS No.: 1000004-68-1
VCID: VC13706838
InChI: InChI=1S/C16H17NO2.ClH/c18-15-8-12-6-7-17-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11;/h1-5,8-9,14,17-19H,6-7,10H2;1H/t14-;/m1./s1
SMILES: C1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3.Cl
Molecular Formula: C16H18ClNO2
Molecular Weight: 291.77 g/mol

(5R)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrochloride

CAS No.: 1000004-68-1

Cat. No.: VC13706838

Molecular Formula: C16H18ClNO2

Molecular Weight: 291.77 g/mol

* For research use only. Not for human or veterinary use.

(5R)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrochloride - 1000004-68-1

Specification

CAS No. 1000004-68-1
Molecular Formula C16H18ClNO2
Molecular Weight 291.77 g/mol
IUPAC Name (5R)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrochloride
Standard InChI InChI=1S/C16H17NO2.ClH/c18-15-8-12-6-7-17-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11;/h1-5,8-9,14,17-19H,6-7,10H2;1H/t14-;/m1./s1
Standard InChI Key YEWHJCLOUYPAOH-PFEQFJNWSA-N
Isomeric SMILES C1CNC[C@@H](C2=CC(=C(C=C21)O)O)C3=CC=CC=C3.Cl
SMILES C1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3.Cl
Canonical SMILES C1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

SKF-38393 hydrochloride is a chiral benzazepine derivative with the molecular formula C16H18ClNO2\text{C}_{16}\text{H}_{18}\text{ClNO}_2 and a molecular weight of 291.77 g/mol . The compound features a tetrahydrobenzazepine backbone substituted with a phenyl group at position 5 and hydroxyl groups at positions 7 and 8, conferring catechol-like reactivity. The hydrochloride salt enhances solubility for in vivo administration. The (5R)-enantiomer exhibits stereoselective binding to D1 receptors, with an affinity (KiK_i) of 3.2 nM, compared to 1,200 nM for the (5S)-enantiomer .

Table 1: Key Physicochemical Properties

PropertyValue
IUPAC Name(5R)-5-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol; hydrochloride
Molecular FormulaC16H18ClNO2\text{C}_{16}\text{H}_{18}\text{ClNO}_2
Molecular Weight291.77 g/mol
SMILESC1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3.Cl
Solubility>10 mM in DMSO and water

Synthesis and Stability

The synthesis of SKF-38393 hydrochloride involves a multi-step process starting with the condensation of 3,4-dihydroxybenzaldehyde with phenethylamine, followed by cyclization and resolution of enantiomers via chiral chromatography. The hydrochloride salt is stabilized through lyophilization, maintaining >95% purity under refrigerated conditions for up to two years .

Pharmacological Profile

Receptor Affinity and Selectivity

SKF-38393 hydrochloride exhibits high selectivity for dopamine D1 receptors over D2 receptors (EC50=12\text{EC}_{50} = 12 nM vs. >10, ⁣000>10,\!000 nM) . It also shows negligible binding to adrenergic (α1\alpha_1, α2\alpha_2) and serotonergic (5-HT1A_{1A}, 5-HT2A_{2A}) receptors at concentrations up to 10 μM .

Table 2: Receptor Binding Affinities

ReceptorKiK_i (nM)Assay Type
Dopamine D13.2Radioligand
Dopamine D2>10,000Functional
Adrenergic α1\alpha_1450Competition

Mechanisms of Action

As a full agonist, SKF-38393 hydrochloride activates D1 receptors coupled to GsG_s-proteins, increasing intracellular cAMP levels via adenylate cyclase activation. In the hippocampus, this enhances glutamate release through presynaptic D1 receptors, facilitating long-term potentiation (LTP) and spatial memory formation. In the striatum, D1 activation potentiates GABAergic output to the substantia nigra pars reticulata, modulating motor coordination .

Applications in Neurological Research

Cognitive and Behavioral Studies

SKF-38393 hydrochloride improves waiting impulsivity in the 5-choice continuous performance test (5C-CPT) under extended inter-trial intervals (ITIs). In adult female Lister hooded rats, 6 mg/kg SKF-38393 reduced premature responses by 42% (p<0.01p < 0.01) in high-impulsive subjects, demonstrating baseline-dependent efficacy . This effect correlates with Oldham’s rate-dependency principle, where therapeutic gains are inversely proportional to baseline performance .

Neurodegenerative Disease Models

Translational Implications for ADHD

Preclinical Evidence

Amphetamine and SKF-38393 share rate-dependent effects on impulsivity, but SKF-38393 lacks abuse liability due to its D1 selectivity . In the 5C-CPT, SKF-38393 (6 mg/kg) reduced false alarms by 28% without affecting reaction time, suggesting cognitive specificity .

Clinical Prospects

D1 agonists may benefit ADHD patients with high impulsivity scores (>70th percentile). Phase I trials of PF-06649751, a D1 partial agonist, showed improved Go/No-Go task performance (d=0.8d = 0.8) in healthy adults . SKF-38393’s short half-life (1.2 hours) limits therapeutic use but supports its role as a pharmacodynamic probe .

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